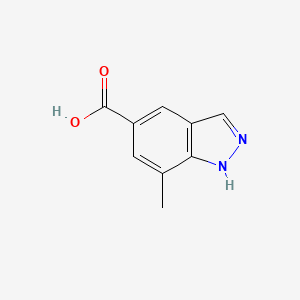

7-Methyl-1H-indazole-5-carboxylic acid

概要

説明

“7-Methyl-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methyl-1H-indazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of indazoles, including 7-Methyl-1H-indazole-5-carboxylic acid, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for 7-Methyl-1H-indazole-5-carboxylic acid is 1S/C9H8N2O2/c1-5-2-6 (9 (12)13)3-7-4-10-11-8 (5)7/h2-4H,1H3, (H,10,11) (H,12,13) . This code provides a specific description of the molecule’s structure.

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of 1H-indazoles can be achieved by N–N bond formation employing oxygen as the terminal oxidant .

Physical And Chemical Properties Analysis

7-Methyl-1H-indazole-5-carboxylic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment .

科学的研究の応用

Antispermatogenic Agents

A study by Corsi and Palazzo (1976) focused on the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including compounds structurally similar to 7-Methyl-1H-indazole-5-carboxylic acid. These compounds demonstrated potent antispermatogenic activity, influencing testicular weight and inhibiting spermatogenesis. This suggests a potential application of similar compounds in fertility control or contraception research (Corsi & Palazzo, 1976).

Anti-inflammatory and Analgesic Properties

Research by Nagakura et al. (1979) and Reddy et al. (2015) explored derivatives of indazole carboxylic acids, showing significant anti-inflammatory activity. These studies indicate that 7-Methyl-1H-indazole-5-carboxylic acid and its derivatives could be potential candidates for developing new anti-inflammatory and analgesic drugs (Nagakura et al., 1979); (Reddy et al., 2015).

Anticancer Potential

Several studies have highlighted the anticancer properties of indazole derivatives. Molinari et al. (2015) and Dong et al. (2018) synthesized indazole derivatives showing significant antiproliferative activity, suggesting that 7-Methyl-1H-indazole-5-carboxylic acid could be a valuable compound in cancer research (Molinari et al., 2015); (Dong et al., 2018).

Corrosion Inhibition

A study by Ansari Abdeslam et al. (2015) revealed that menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, showed promising results as corrosion inhibitors in industrial applications. This indicates that 7-Methyl-1H-indazole-5-carboxylic acid could have potential applications in corrosion prevention (Ansari Abdeslam et al., 2015).

Enzyme Inhibition

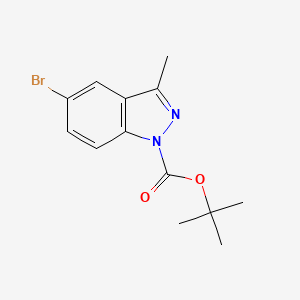

Research by Mphahlele et al. (2020) on 7-carbo-substituted 5-bromo-3-methylindazoles showed significant inhibition against α-glucosidase activity, suggesting that similar indazole derivatives could be utilized in the development of drugs for diseases like diabetes (Mphahlele et al., 2020).

CO2 Sorption

A study conducted by Hawes et al. (2012) on a Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid demonstrated selective and hysteretic sorption of CO2. This indicates potential applications in environmental technologies, such as carbon capture and storage (Hawes et al., 2012).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

将来の方向性

The synthesis of indazoles, including 7-Methyl-1H-indazole-5-carboxylic acid, is an active area of research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies are expected to continue to evolve and improve in the future.

作用機序

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and potentially lead to the death of cancer cells .

Biochemical Pathways

Indazole derivatives, including 7-Methyl-1H-indazole-5-carboxylic acid, can affect various biochemical pathways. They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

7-methyl-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNTKZCEKCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696318 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-indazole-5-carboxylic acid | |

CAS RN |

1031417-41-0 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

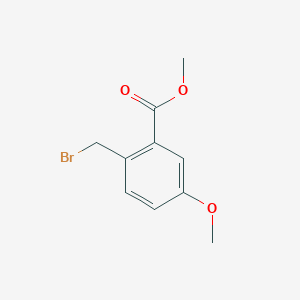

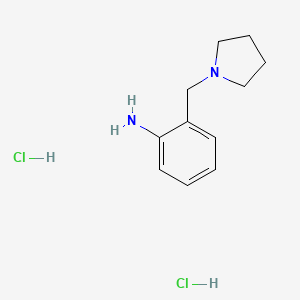

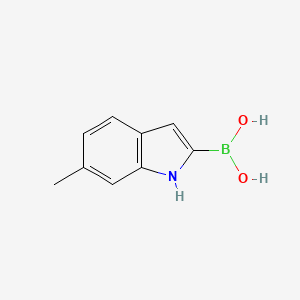

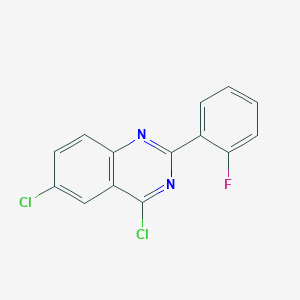

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

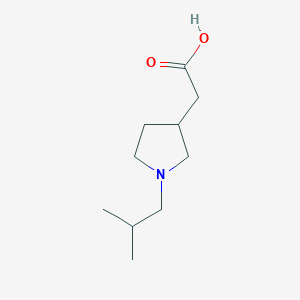

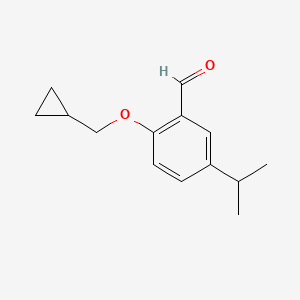

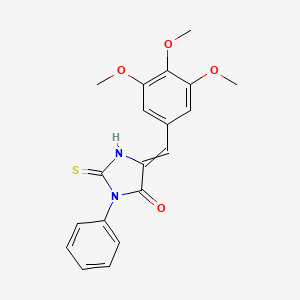

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)